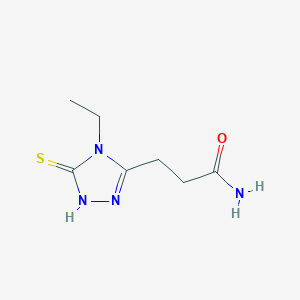
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, also known as EPIS, is an organic compound that has been studied for its potential applications in scientific research. EPIS is a heterocyclic compound, containing both nitrogen and sulfur atoms in its structure, and is classified as an imidazolone. Due to its unique chemical structure, EPIS has been investigated for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. In
科学研究应用
Due to its unique chemical structure, 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been investigated for its potential applications in various scientific research fields. For example, 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been used as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) in biochemical studies. 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has also been studied for its potential as a drug for the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders. Additionally, 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been used as a tool in medicinal chemistry to investigate the structure-activity relationships of various compounds.
作用机制
The exact mechanism of action of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is still not fully understood. However, it is thought to act as an inhibitor of DHODH, an enzyme involved in the de novo synthesis of pyrimidines. By inhibiting DHODH, 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can prevent the formation of pyrimidines, thus leading to the inhibition of DNA and RNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one have been studied in various animal models. In mice, 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been found to inhibit the growth of tumor cells, suggesting that it may have potential applications in the treatment of cancer. 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has also been found to reduce inflammation and modulate the immune system in mice, suggesting that it may have potential applications in the treatment of autoimmune disorders. Additionally, 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been found to reduce the activity of enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in pharmacology.
实验室实验的优点和局限性
The use of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one in laboratory experiments has several advantages. For example, 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is relatively easy to synthesize and has a relatively low cost. Additionally, 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has a relatively low toxicity, making it suitable for use in laboratory experiments. However, there are also some limitations to the use of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one in laboratory experiments. For example, 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has a relatively short half-life, making it difficult to maintain its concentration in experiments. Additionally, 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is not very soluble in water, making it difficult to dissolve and use in experiments.
未来方向
There are several potential future directions for research involving 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. For example, further research is needed to investigate the exact mechanism of action of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one in biochemical and physiological processes. Additionally, further research is needed to investigate the potential applications of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one in the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders. Additionally, further research is needed to investigate the potential use of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one as a tool in medicinal chemistry to investigate the structure-activity relationships of various compounds. Finally, further research is needed to investigate the potential use of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one as an inhibitor of enzymes involved in the metabolism of drugs.
合成方法
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can be synthesized in a multi-step process, utilizing various organic reagents. The first step involves the reaction of 3-ethoxypropyl isocyanide and 2-mercaptoethanol to form a thioamide. This thioamide can then be reacted with 1-chloro-3-methyl-2-butene to form a thioester intermediate. Finally, the thioester intermediate is reacted with 2-chloro-4-methyl-1H-imidazole to form 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one as the final product.
属性
IUPAC Name |
3-(3-ethoxypropyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-12-5-3-4-10-7(11)6-9-8(10)13/h2-6H2,1H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWYBJMDYBFRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)CNC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

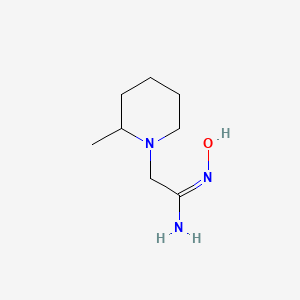
![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)
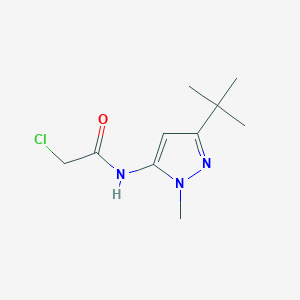
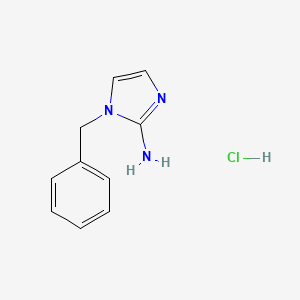


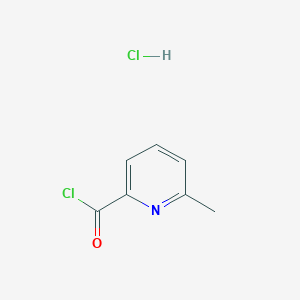

![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)
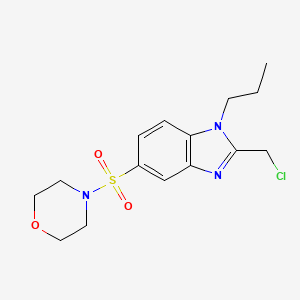
![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

